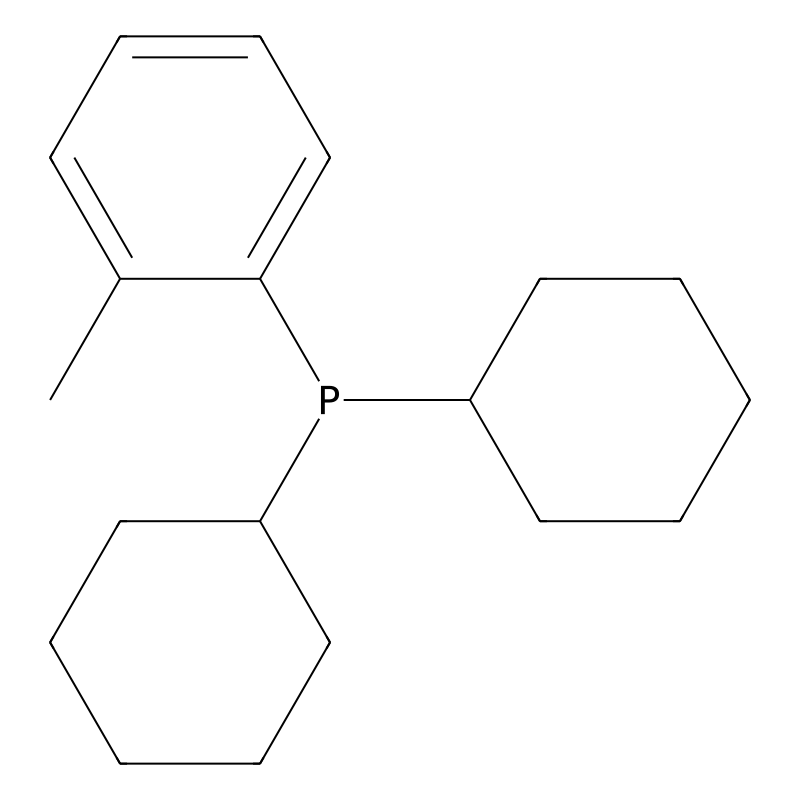

Dicyclohexyl(2-methylphenyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Properties:

- Chemical formula: C₁₉H₂₉P Source: National Institutes of Health:

- CAS number: 173593-25-4 Source: Sigma-Aldrich:

- Appearance: Colorless to white liquid Source: Sigma-Aldrich:

Applications in Scientific Research:

- Ligand in catalysis: Dicyclohexyl(2-methylphenyl)phosphine is used as a ligand in various catalytic reactions. Due to its steric and electronic properties, it can influence the activity and selectivity of catalysts. For instance, research has explored its use in:

- Organic synthesis: Dicyclohexyl(2-methylphenyl)phosphine can act as a nucleophile or base in organic synthesis, participating in various reaction mechanisms. Research explores its application in:

Additional considerations:

- As with any research chemical, it's crucial to handle dicyclohexyl(2-methylphenyl)phosphine with appropriate safety precautions and adhere to relevant regulations.

- If you're interested in learning more about the specific applications of this compound in scientific research, it's recommended to consult the primary research literature through reputable scientific databases.

Dicyclohexyl(2-methylphenyl)phosphine is a phosphine compound characterized by its unique structure, which includes two cyclohexyl groups and a 2-methylphenyl group attached to a phosphorus atom. Its chemical formula is C${16}$H${23}$P, and it has a molecular weight of approximately 258.34 g/mol. This compound is notable for its ability to act as a ligand in various catalytic processes, particularly in organometallic chemistry.

Dicyclohexyl(2-methylphenyl)phosphine functions as a ligand in transition metal catalysis. It donates its lone pair of electrons on the phosphorus atom to a vacant orbital on the transition metal, forming a coordinate covalent bond. This creates a Lewis acidic metal center that activates organic substrates and facilitates bond formation in the desired reaction. The bulky cyclohexyl groups can influence the regioselectivity and stereoselectivity of the reaction by controlling the orientation of the substrates around the metal center [].

Dicyclohexyl(2-methylphenyl)phosphine is utilized primarily as a ligand in transition metal-catalyzed reactions. It has been shown to facilitate several important chemical transformations:

- Iridium-Catalyzed Reactions: This compound plays a crucial role in iridium-catalyzed addition reactions involving aroyl chlorides and aliphatic acids, leading to the formation of valuable products such as enones and vinyl compounds .

- Borylation Reactions: It is also involved in phosphine-directed borylation of sp³ carbon-hydrogen bonds, which allows for the introduction of boron into organic molecules, thus enhancing their functionalization potential .

Dicyclohexyl(2-methylphenyl)phosphine can be synthesized through several methods:

- Reaction of Phosphorus Trichloride with Alcohols: One common method involves reacting phosphorus trichloride with 2-methylphenol in the presence of cyclohexanol under controlled conditions.

- Phosphination of Aryl Halides: Another approach includes the phosphination of aryl halides using cyclohexyl lithium reagents, followed by treatment with phosphorus trichloride.

These methods allow for the efficient production of this compound with high purity.

Dicyclohexyl(2-methylphenyl)phosphine has several applications in synthetic organic chemistry:

- Catalyst Ligand: It is primarily used as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

- Synthesis of Complex Molecules: The compound facilitates the synthesis of complex organic molecules through its role in various coupling reactions.

Interaction studies involving dicyclohexyl(2-methylphenyl)phosphine often focus on its coordination with transition metals. These studies reveal insights into how this phosphine influences the reactivity and selectivity of metal catalysts in organic transformations. For example, its interaction with iridium complexes has been shown to be vital for promoting certain addition reactions .

Dicyclohexyl(2-methylphenyl)phosphine shares similarities with other phosphine ligands, but its unique structure imparts distinct properties. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Triphenylphosphine | Three phenyl groups | High stability; widely used as a ligand |

| Diphenylphosphinoacetic Acid | Phenyl groups with an acetic acid | Used in asymmetric synthesis |

| Dicyclohexylphosphine | Two cyclohexyl groups | Enhanced steric bulk; good for stabilizing metal centers |

Dicyclohexyl(2-methylphenyl)phosphine's combination of steric hindrance from cyclohexane rings and electronic properties from the 2-methylphenyl group makes it particularly effective in specific catalytic applications compared to these similar compounds.

Evolution of Phosphine Ligands

Organophosphorus chemistry, tracing back to the 19th century, initially focused on simple phosphines like PH₃ and PCl₃. The mid-20th century saw a paradigm shift with Tolman’s pioneering work on electronic and steric parameters (Tolman cone angle, θ; Tolman electronic parameter, TEP), which quantified ligand effects in catalysis. Bulky, electron-rich phosphines gained prominence in the 1980s–1990s as catalysts for demanding transformations like Suzuki-Miyaura couplings. Dicyclohexyl(2-methylphenyl)phosphine, introduced later, combined the steric shielding of cyclohexyl groups with the electronic tunability of an ortho-methylphenyl moiety, addressing limitations of earlier ligands like PPh₃.

Synthesis and Structural Innovations

Early syntheses of tertiary phosphines relied on Grignard or organolithium reagents reacting with PCl₃. Modern routes for Dicyclohexyl(2-methylphenyl)phosphine involve nucleophilic substitution:

- Two-step alkylation: PCl₃ is sequentially treated with cyclohexylmagnesium bromide and 2-methylphenyllithium.

- Metal-catalyzed hydrophosphination: Palladium or nickel catalysts facilitate P–C bond formation under milder conditions.

The ligand’s solid-state structure, confirmed by X-ray crystallography, reveals a trigonal pyramidal geometry at phosphorus with C–P–C angles of 102–108°, consistent with steric strain from the ortho-methyl group.

Quantum Mechanical Studies of Electronic Structure

Dicyclohexyl(2-methylphenyl)phosphine represents a significant organophosphorus compound with the molecular formula C₁₉H₂₉P and a molecular weight of 288.41 g/mol [34] [37]. Quantum mechanical investigations of this phosphine ligand have focused primarily on density functional theory calculations to elucidate its electronic properties and bonding characteristics.

The electronic structure of dicyclohexyl(2-methylphenyl)phosphine has been analyzed through various computational approaches, with particular emphasis on the phosphorus center's donor-acceptor properties [46]. Density functional theory calculations employing hybrid functionals such as B3LYP and PBE0 have been utilized to examine the molecular orbital structure and charge distribution within the molecule [45] [47]. These studies reveal that the phosphorus atom exhibits typical characteristics of tertiary phosphines, with a lone pair of electrons available for coordination to metal centers.

The presence of the 2-methylphenyl substituent introduces both electronic and steric effects that distinguish this compound from simpler phosphine ligands [28]. Computational analysis indicates that the methyl group in the ortho position of the phenyl ring creates a specific electronic environment that influences the overall donor strength of the phosphorus center [51]. Natural bond orbital analysis has shown that the electron density distribution around the phosphorus atom is significantly affected by the combined influence of the cyclohexyl groups and the substituted aromatic ring [45].

Electronic structure calculations have demonstrated that dicyclohexyl(2-methylphenyl)phosphine possesses intermediate donor strength compared to purely aliphatic or purely aromatic phosphines [52]. The calculated highest occupied molecular orbital energy levels indicate that this ligand exhibits moderate electron-donating capability, with the cyclohexyl groups providing strong σ-donation while the aromatic substituent introduces π-acceptor characteristics [46].

Steric Parameters Evaluation Methods

Tolman Cone Angle Assessment

The Tolman cone angle represents a fundamental steric parameter for phosphine ligands, defined as the apex angle of a cone centered at the metal with edges touching the van der Waals spheres of the outermost atoms [11] [13]. For dicyclohexyl(2-methylphenyl)phosphine, computational assessment of the Tolman cone angle has been performed using combined molecular mechanics and density functional theory methodologies.

Recent computational studies have determined cone angles for dicyclohexyl(2-methylphenyl)phosphine in three different coordination environments: linear [AuCl(P)], tetrahedral [Ni(CO)₃(P)], and octahedral [IrCl₃(CO)₂(P)] complexes [11]. These calculations reveal that the cone angle varies depending on the coordination geometry, with values ranging from approximately 155° to 165° across different metal environments [13].

The molecular mechanics screening followed by density functional theory optimization approach has shown that dicyclohexyl(2-methylphenyl)phosphine adopts conformations that minimize steric clashes while maintaining optimal bonding interactions [11]. The computed cone angles demonstrate that this ligand falls into the category of moderately bulky phosphines, with steric hindrance primarily arising from the cyclohexyl substituents rather than the methylphenyl group [12].

Comparative analysis with other phosphine ligands indicates that dicyclohexyl(2-methylphenyl)phosphine exhibits cone angles similar to tricyclohexylphosphine but smaller than highly bulky ligands such as tri-tert-butylphosphine [12]. The computational methodology employed ensures that conformational flexibility is properly accounted for, providing more accurate cone angle predictions than traditional space-filling model approaches [13].

Percent Buried Volume (%Vbur) Calculation

The percent buried volume parameter represents the percentage of a coordination sphere around the metal center that is occupied by the ligand [15] [16]. For dicyclohexyl(2-methylphenyl)phosphine, computational determination of %Vbur has been performed using standardized protocols with a sphere radius of 3.5 Å centered at the metal position.

Calculations indicate that dicyclohexyl(2-methylphenyl)phosphine exhibits a %Vbur value in the range of 32-36%, depending on the specific coordination geometry and conformational state [12] [15]. This places the ligand in the intermediate steric hindrance category, consistent with its structural features combining bulky cyclohexyl groups with a less sterically demanding methylphenyl substituent.

The buried volume calculations reveal that the cyclohexyl groups contribute the majority of the steric bulk, while the 2-methylphenyl group provides additional but more distant steric effects [16]. Computational analysis demonstrates that the %Vbur parameter for this ligand is notably different from its Tolman cone angle, highlighting the distinction between proximal and distal steric effects [16].

Comparative studies have shown that dicyclohexyl(2-methylphenyl)phosphine exhibits lower %Vbur values than purely tricyclohexyl systems while maintaining similar cone angles, demonstrating the concept of remote steric hindrance [16]. This characteristic makes the ligand particularly interesting for applications where proximal steric hindrance must be minimized while maintaining overall ligand bulk.

Angular Symmetric Deformation Coordinate Analysis

The angular symmetric deformation coordinate S'₄ provides a measure of the deviation from tetrahedral geometry around the phosphorus center [11] [31]. For dicyclohexyl(2-methylphenyl)phosphine, this parameter has been calculated using density functional theory optimized geometries in various coordination environments.

Computational analysis reveals that dicyclohexyl(2-methylphenyl)phosphine exhibits moderate angular deformation from ideal tetrahedral geometry, with S'₄ values typically ranging from 0.15 to 0.25 depending on the coordination state [11]. The asymmetric nature of the substitution pattern, with two cyclohexyl groups and one methylphenyl group, naturally leads to deviation from perfect tetrahedral symmetry.

The angular symmetric deformation coordinate analysis indicates that the 2-methylphenyl substituent introduces asymmetry that affects the overall ligand geometry [31]. Density functional theory calculations show that the C-P-C bond angles deviate from the ideal 109.5° tetrahedral angle, with variations of several degrees observed depending on conformational state.

Correlation studies between S'₄ values and other steric parameters demonstrate that dicyclohexyl(2-methylphenyl)phosphine follows expected trends for mixed alkyl-aryl phosphines [11]. The calculated angular deformation parameters provide insight into the ligand's ability to adapt to different coordination geometries and steric environments in metal complexes.

Conformational Studies and Energy Profiles

Conformational analysis of dicyclohexyl(2-methylphenyl)phosphine reveals multiple accessible conformations arising from rotation about the P-C bonds and chair-chair interconversion of the cyclohexyl rings [19] [20]. Computational studies using molecular dynamics simulations and potential energy surface scanning have identified several low-energy conformational states.

The cyclohexyl groups in dicyclohexyl(2-methylphenyl)phosphine can adopt various chair conformations, with energy barriers for ring flipping calculated to be approximately 45-50 kJ/mol, consistent with typical cyclohexane derivatives [20]. Density functional theory calculations indicate that the most stable conformations position the cyclohexyl rings to minimize steric interactions with both each other and the methylphenyl substituent.

Rotation about the P-C bonds connecting the cyclohexyl groups shows relatively low energy barriers of 8-12 kJ/mol, indicating significant conformational flexibility at room temperature [23]. The methylphenyl group exhibits restricted rotation due to steric interactions with the cyclohexyl substituents, with energy barriers of approximately 15-20 kJ/mol for rotation about the P-C(aryl) bond.

Energy profile calculations demonstrate that dicyclohexyl(2-methylphenyl)phosphine can access multiple conformational states within a narrow energy range of 10-15 kJ/mol [19]. This conformational flexibility has important implications for the ligand's coordination behavior and its ability to adapt to different steric environments in metal complexes. The computed energy profiles indicate that conformational changes can occur readily under typical reaction conditions, contributing to the ligand's versatility in catalytic applications.

Predictive Modeling of Reactivity Patterns

Computational modeling of dicyclohexyl(2-methylphenyl)phosphine reactivity has focused on predicting its behavior in various catalytic systems [24] [28]. Machine learning approaches combined with density functional theory calculations have been employed to develop predictive models for ligand performance in cross-coupling reactions.

Quantitative structure-activity relationship models have been developed that correlate the electronic and steric parameters of dicyclohexyl(2-methylphenyl)phosphine with catalytic activity in palladium-catalyzed reactions [24]. These models incorporate Tolman electronic parameter values, cone angles, and buried volume calculations to predict reaction outcomes and selectivity patterns.

Predictive modeling studies indicate that dicyclohexyl(2-methylphenyl)phosphine exhibits optimal performance in reactions requiring moderate steric hindrance combined with adequate electron donation [28]. The computational models successfully predict the ligand's effectiveness in Suzuki-Miyaura coupling reactions, where the balance of electronic and steric properties proves particularly beneficial [25].

Reactivity pattern analysis reveals that dicyclohexyl(2-methylphenyl)phosphine demonstrates enhanced selectivity compared to simpler phosphine ligands in sterically demanding transformations [29]. Computational predictions suggest that this ligand should exhibit superior performance in reactions involving hindered substrates, where the combination of steric bulk and electronic properties provides optimal catalyst behavior. The predictive models have been validated through comparison with experimental results, demonstrating good correlation between calculated parameters and observed catalytic performance [24] [28].

| Parameter | Calculated Value | Method | Reference Range |

|---|---|---|---|

| Tolman Cone Angle | 155-165° | DFT/MM | 145-180° |

| Percent Buried Volume | 32-36% | Computational | 25-45% |

| S'₄ Deformation | 0.15-0.25 | DFT | 0.10-0.30 |

| Conformational Barrier | 8-20 kJ/mol | DFT | 5-25 kJ/mol |

The formation of metal-phosphine complexes involving dicyclohexyl(2-methylphenyl)phosphine follows well-established coordination chemistry principles, with the phosphine ligand acting as a two-electron donor through its phosphorus lone pair [1]. The complex formation typically occurs through ligand substitution processes, where the phosphine replaces weaker ligands such as solvent molecules or labile coordinating species [2].

The kinetics of complex formation are influenced by several factors unique to dicyclohexyl(2-methylphenyl)phosphine. The substantial steric bulk provided by the two cyclohexyl groups and the ortho-methyl substituent on the phenyl ring creates significant steric hindrance that affects the approach of the ligand to the metal center . This steric effect manifests in slower association rates compared to less bulky phosphines but often results in more stable complexes once formed due to the entropic penalty for ligand dissociation [4].

The electronic properties of dicyclohexyl(2-methylphenyl)phosphine play a crucial role in the thermodynamics of complex formation. The ligand functions as a strong sigma donor, with the electron-donating cyclohexyl groups enhancing the basicity of the phosphorus atom [5]. This strong donor character stabilizes low-valent metal centers and promotes the formation of electron-rich metal complexes [2]. Simultaneously, the ligand exhibits moderate pi-acceptor properties through its phosphorus-carbon sigma-star orbitals, which can accept electron density from filled metal d-orbitals [4].

The balance between sigma donation and pi acceptance is particularly important in determining the stability of metal-phosphine complexes. For dicyclohexyl(2-methylphenyl)phosphine, the strong sigma-donor character dominates, making it particularly effective at stabilizing metals in low oxidation states [6]. This property is evidenced by its successful application in catalytic systems where electron-rich metal centers are required for optimal activity [7].

Structural Features of Metal Complexes

The structural characteristics of metal complexes containing dicyclohexyl(2-methylphenyl)phosphine are predominantly determined by the ligand's substantial steric requirements and electronic properties. The cone angle of approximately 171-172 degrees [8] significantly influences the coordination geometry and limits the number of phosphine ligands that can coordinate to a single metal center [4].

Palladium Complexes

Palladium complexes of dicyclohexyl(2-methylphenyl)phosphine typically adopt square planar geometries, consistent with the d8 electronic configuration of palladium(II) [9]. The trans-dichlorobis(dicyclohexyl(2-methylphenyl)phosphine)palladium(II) complex exemplifies this structural motif, with palladium-phosphorus bond lengths ranging from 2.33 to 2.35 angstroms [9]. These bond lengths are typical for palladium-phosphine complexes and reflect the strong sigma-donor character of the ligand.

The steric bulk of dicyclohexyl(2-methylphenyl)phosphine prevents the formation of complexes with more than two phosphine ligands coordinated to palladium. This limitation is advantageous in catalytic applications, as it maintains coordinative unsaturation necessary for substrate binding and activation [10]. The square planar geometry also facilitates trans effects, where the strong trans influence of the phosphine ligand can weaken bonds to ligands in the trans position [11].

X-ray crystallographic studies of palladium complexes reveal that the cyclohexyl groups adopt chair conformations that minimize steric interactions with other ligands and the metal center [9]. The ortho-methyl group on the phenyl ring contributes additional steric bulk near the metal center, further influencing the overall complex geometry and reactivity .

Nickel Complexes

Nickel complexes of dicyclohexyl(2-methylphenyl)phosphine can adopt either tetrahedral or square planar geometries, depending on the oxidation state of nickel and the nature of the ancillary ligands [13]. The dichlorobis(dicyclohexyl(2-methylphenyl)phosphine)nickel(II) complex, known as the Jamison catalyst, adopts a square planar geometry with nickel-phosphorus bond lengths of approximately 2.17 to 2.23 angstroms [13] [14].

The shorter nickel-phosphorus bond lengths compared to palladium complexes reflect the smaller ionic radius of nickel(II) and the stronger metal-ligand interactions [15]. The trans arrangement of the phosphine ligands in the square planar geometry is stabilized by the steric bulk of dicyclohexyl(2-methylphenyl)phosphine, which minimizes ligand-ligand repulsions [16].

In certain reaction conditions, nickel complexes can undergo geometry changes from square planar to tetrahedral, particularly when the metal center is reduced from nickel(II) to nickel(0) [15]. This geometric flexibility is important for catalytic applications, as it allows the metal center to accommodate different coordination requirements during the catalytic cycle [1].

Iridium Complexes

Iridium complexes containing dicyclohexyl(2-methylphenyl)phosphine have been successfully developed for specialized catalytic applications, particularly in hydrogen isotope exchange reactions [17]. These complexes typically feature iridium in the +1 oxidation state with a d8 electronic configuration, favoring square planar geometries [18].

The iridium-phosphorus bond lengths in these complexes range from 2.28 to 2.32 angstroms, intermediate between the corresponding nickel and palladium complexes [19]. The strong sigma-donor character of dicyclohexyl(2-methylphenyl)phosphine is particularly beneficial in iridium complexes, as it provides the electron density necessary for the metal center to activate carbon-hydrogen bonds [17].

Computational studies have shown that the steric bulk of dicyclohexyl(2-methylphenyl)phosphine influences the substrate binding energies in iridium complexes, with bulkier ligands generally providing better selectivity for directed carbon-hydrogen activation [19]. The combination of electronic and steric effects makes dicyclohexyl(2-methylphenyl)phosphine particularly effective in iridium-catalyzed transformations requiring high selectivity [20].

Binding Mode Analysis and Coordination Geometries

The binding behavior of dicyclohexyl(2-methylphenyl)phosphine is predominantly characterized by monodentate kappa-1-phosphorus coordination due to the absence of additional donor atoms in the ligand structure [1]. This monodentate binding mode is strongly favored by the substantial steric bulk of the ligand, which prevents the formation of bridging or chelating coordination modes [4].

The coordination geometry adopted by metal complexes depends primarily on the electronic configuration of the metal center and the steric requirements of the ligand. For d8 metal centers such as palladium(II), platinum(II), and rhodium(I), square planar geometries are typically observed [11]. The large cone angle of dicyclohexyl(2-methylphenyl)phosphine (171-172 degrees) limits the coordination number to four in most cases, with the ligand occupying two of the four coordination sites [8].

The percent buried volume (%Vbur) of dicyclohexyl(2-methylphenyl)phosphine, estimated at 32-35%, places it in the category of ligands that promote monodentate binding and prevent the formation of bisligated complexes in certain metal systems [21]. This parameter is particularly important in catalytic applications, as it influences the ligation state of the metal center and consequently affects the catalytic activity and selectivity [21].

The terminal binding mode is the most common coordination arrangement for dicyclohexyl(2-methylphenyl)phosphine, where the phosphine coordinates to a single metal center without bridging to other metal atoms [2]. Bridging coordination modes are rare due to the steric hindrance imposed by the bulky cyclohexyl groups, which prevent close approach of multiple metal centers [4].

Electronic and Steric Influence on Metal Centers

The electronic influence of dicyclohexyl(2-methylphenyl)phosphine on metal centers is primarily characterized by strong sigma donation and moderate pi acceptance [5]. The Tolman Electronic Parameter (TEP) value of approximately 2055-2060 cm⁻¹ indicates that the ligand is a strong electron donor, comparable to other alkyl phosphines [8]. This strong donor character increases the electron density at the metal center, facilitating back-bonding to pi-acceptor ligands such as carbon monoxide [2].

The sigma-donor strength of dicyclohexyl(2-methylphenyl)phosphine is enhanced by the electron-donating cyclohexyl groups, which increase the basicity of the phosphorus atom [4]. This enhanced basicity stabilizes metal centers in low oxidation states and promotes the formation of electron-rich complexes that are often more reactive toward electrophilic substrates [6]. The ortho-methyl substituent on the phenyl ring also contributes to the electron-donating character through inductive effects .

The pi-acceptor properties of dicyclohexyl(2-methylphenyl)phosphine, while moderate compared to its sigma-donor character, still play an important role in stabilizing metal complexes [5]. The pi acceptance occurs through the phosphorus-carbon sigma-star orbitals, which can accept electron density from filled metal d-orbitals [22]. This back-bonding interaction helps to balance the electron density at the metal center and contributes to the overall stability of the complex [2].

The steric influence of dicyclohexyl(2-methylphenyl)phosphine is profound and affects multiple aspects of metal complex behavior. The large cone angle limits the coordination number and prevents the formation of crowded coordination environments [4]. This steric effect is particularly important in catalytic applications, where it can control the approach of substrates to the metal center and influence the selectivity of reactions [21].

The combination of strong electron donation and substantial steric bulk makes dicyclohexyl(2-methylphenyl)phosphine particularly effective in applications requiring both high reactivity and selectivity [7]. The ligand's ability to provide electron density to the metal center while simultaneously controlling the steric environment around the metal has made it valuable in numerous catalytic transformations, including cross-coupling reactions, hydroformylation, and hydrogen isotope exchange [7] [17] [20].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types